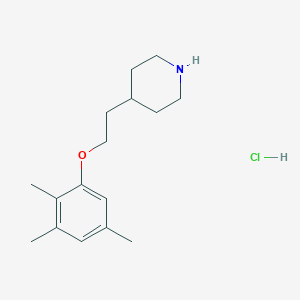![molecular formula C17H28ClNO B1397558 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220020-29-0](/img/structure/B1397558.png)
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO . It is used in proteomics research .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, is a topic of ongoing research. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H . The molecular weight is 297.87 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. Its molecular weight is 297.87 , and its InChI code is 1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H .Aplicaciones Científicas De Investigación
Synthesis of Vandetanib
One of the key scientific applications of compounds related to 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves the synthesis of pharmaceuticals such as Vandetanib. A study summarized the synthetic routes of Vandetanib, highlighting the use of tert-butyl-related compounds in its industrial production. This process involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, ultimately leading to the production of Vandetanib with favorable yields and commercial value (W. Mi, 2015).
Biodegradation of Ethers
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insight into the environmental behavior of tert-butyl compounds. Microorganisms capable of degrading ETBE, which shares structural similarities with this compound, can use it as a carbon and energy source or degrade it via cometabolism. This process involves several enzymatic steps leading to the formation of various intermediates. Understanding the biodegradation pathways of such compounds is crucial for assessing their environmental impact and for developing bioremediation strategies (S. Thornton et al., 2020).
Environmental Persistence and Toxicity of Phenolic Antioxidants
The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been extensively studied. These compounds are found in various environmental matrices and have been detected in humans. Studies highlight the need for investigating the contamination and environmental behaviors of novel SPAs and their potential health impacts. This research underscores the importance of developing SPAs with low toxicity and environmental persistence, relevant to the study of this compound and similar compounds (Runzeng Liu & S. Mabury, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-6-8-16(9-7-15)19-12-10-14-5-4-11-18-13-14;/h6-9,14,18H,4-5,10-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGVYAIJATWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397475.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397476.png)

![3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397479.png)
![3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397481.png)
![2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397482.png)
![3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397483.png)
![2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397484.png)
![4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397486.png)
![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)
![3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397491.png)
![2-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397493.png)
![4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397494.png)
![3-[(2-Propoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397497.png)
